molecular formula C4H4O6 B1262945 (2R)-2-hydroxy-3-oxosuccinic acid

(2R)-2-hydroxy-3-oxosuccinic acid

Cat. No. B1262945
M. Wt: 148.07 g/mol
InChI Key: RMHHUKGVZFVHED-PVQJCKRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-hydroxy-3-oxosuccinic acid is a 2-hydroxy-3-oxosuccinic acid. It is an enantiomer of a (2S)-2-hydroxy-3-oxosuccinic acid.

Scientific Research Applications

(1) Biotechnological Production and Synthetic Applications

(2R)-2-hydroxy-3-oxosuccinic acid, as a derivative involved in the tricarboxylic acid cycle, plays a significant role in biotechnological and synthetic applications. The study by Aurich et al. (2012) highlights the biotechnological preparation of oxo- and hydroxycarboxylic acids, including (2R)-2-hydroxy-3-oxosuccinic acid, under environmentally friendly conditions. These acids serve as new building blocks in organic synthesis, contributing to the development of hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids. This research emphasizes the importance of using renewable raw materials and efficient product isolation procedures in producing such acids, thus minimizing technological efforts and environmental impact (Aurich et al., 2012).

(2) Atmospheric Chemistry and Cloud Condensation Nuclei Activity

The thermodynamic properties and cloud condensation nuclei (CCN) activity of (2R)-2-hydroxy-3-oxosuccinic acid and related compounds were investigated by Frosch et al. (2010). This study provides insights into the atmospheric chemistry of oxo-dicarboxylic acids, demonstrating how the presence of the oxo functional group significantly affects the vapor pressure and CCN activity of these compounds. Such research is critical for understanding the role of oxo-acids in atmospheric particulate matter and their impact on cloud formation and climate change (Frosch et al., 2010).

properties

Product Name

(2R)-2-hydroxy-3-oxosuccinic acid

Molecular Formula

C4H4O6

Molecular Weight

148.07 g/mol

IUPAC Name

(2R)-2-hydroxy-3-oxobutanedioic acid

InChI

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10)/t1-/m1/s1

InChI Key

RMHHUKGVZFVHED-PVQJCKRUSA-N

Isomeric SMILES

[C@@H](C(=O)C(=O)O)(C(=O)O)O

Canonical SMILES

C(C(=O)C(=O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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